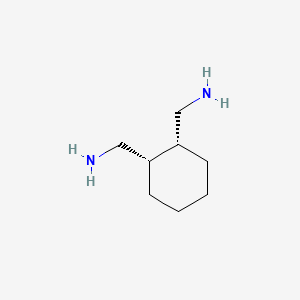

![molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5](/img/structure/B1592831.png)

N,N-Bis[3-(triethoxysilyl)propyl]urea

Overview

Description

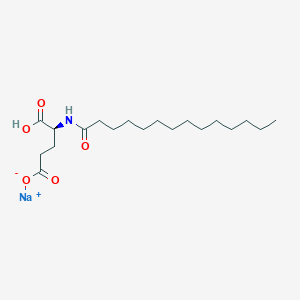

“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a chemical compound with the empirical formula C10H24N2O4Si . It is used in technical solutions at a concentration of approximately 10% .

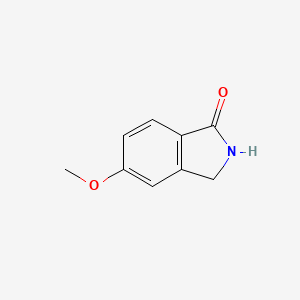

Molecular Structure Analysis

The molecular weight of “this compound” is 264.39 . Its molecular structure can be represented by the SMILES stringCCOSi=O)(OCC)OCC . Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.15 g/mL at 25 °C . The boiling point and vapor pressure are not specified in the available resources .Scientific Research Applications

Applications in Agriculture and Environmental Health

- Fertilizer Efficacy and Environmental Safety : N,N-Bis[3-(triethoxysilyl)propyl]urea, as part of the urea compound family, is significant in agriculture, particularly as a component in fertilizers. Urea is a widely utilized commercial fertilizer due to its high nitrogen content and cost-effectiveness. However, the loss of urea in the form of gaseous ammonia and other greenhouse gas emissions can lead to environmental pollution. Technologies using urease inhibitors, like N-(N-butyl) thiophosphoric triamide (NBPT), have been developed to reduce this loss, increasing the efficiency of urea-based fertilizers and contributing to greenhouse gas emission reduction targets (Ray et al., 2020).

Potential in Biosensor Technology

- Advancements in Biosensor Technology : The urea component in this compound is crucial in biosensor technology, particularly in designing biosensors for detecting and quantifying urea concentration. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have seen significant advancements. These biosensors employ various nanoparticles and carbon materials for enzyme immobilization, indicating the potential of incorporating this compound in such biosensor designs (Botewad et al., 2021).

Role in Ruminant Nutrition

- Urea in Ruminant Nutrition : In ruminant nutrition, urea is used as a non-protein nitrogen source. Rumen bacterial urease plays a crucial role in hydrolyzing urea to ammonia, which is then utilized for microbial protein synthesis. The understanding of urea utilization and its regulation by rumen bacterial urease provides a basis for developing strategies to improve the efficiency of urea utilization in ruminants, potentially involving compounds like this compound (Jin et al., 2018).

Supramolecular Chemistry and Material Science

- Supramolecular Building Blocks : this compound, due to its urea component, can play a role in supramolecular chemistry. Research has utilized macrocyclic bis-ureas as supramolecular building blocks that self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. These structures have potential applications in creating new porous materials for various industrial applications (Shimizu et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .

Mode of Action

1,1-bis(3-triethoxysilylpropyl)urea interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .

Biochemical Pathways

It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .

Pharmacokinetics

The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of 1,1-bis(3-triethoxysilylpropyl)urea’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .

Action Environment

It is known that the compound is stable under normal conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N,N-Bis[3-(triethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form stable bonds with siliceous surfaces and other oxides. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate cell function and behavior. For example, it has been observed to enhance cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular behavior and function, making this compound a powerful tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or exposure to moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell adhesion and proliferation. These temporal effects make it important to carefully control experimental conditions when using this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to enhance cell adhesion and proliferation, while at higher doses, it can have toxic or adverse effects. For example, high doses of this compound can lead to cell death and tissue damage. These dosage effects highlight the importance of carefully controlling the concentration of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to enhance the activity of certain enzymes involved in cell adhesion and proliferation. These interactions make this compound a valuable tool in studying metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it has been observed to localize to the cell membrane and cytoplasm, where it can interact with cell surface receptors and intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cell membrane, cytoplasm, or nucleus. These localization patterns can influence the activity and function of this compound, making it a valuable tool in studying cellular processes .

Properties

IUPAC Name |

1,1-bis(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFLGCGQJZONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44N2O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624138 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69465-84-5 | |

| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)